(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
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Description
“(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone” is a chemical compound that is used in scientific research. Its unique structure allows for diverse applications in fields like pharmaceuticals, organic synthesis, and materials1.
Physical And Chemical Properties Analysis
The efficient isolation process and understanding of lignin properties are essential to determine key features and insights for more effective lignin valorization as a renewable feedstock for the production of bio-based chemicals including wood adhesives3. However, specific physical and chemical properties of “(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone” were not found.
Scientific Research Applications
-
Pyrrole-based Compounds in Drug Discovery
- Application : Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics. It is an experimental drug for the treatment of various types of cancer and is in phase II clinical trials for the treatment of leukemia, lymphoma, myelofibrosis, and mastocytosis .
- Methods : The synthesis of these compounds involves the combination of different pharmacophores in a pyrrole ring system .
- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Imidazole-based Compounds in Drug Development
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
- Methods : The synthesis of these compounds involves the combination of different pharmacophores in an imidazole ring system .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
-
Pyrrole-based Compounds in Material Science
- Application : Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics. It is an experimental drug for the treatment of various types of cancer and is in phase II clinical trials for the treatment of leukemia, lymphoma, myelofibrosis, and mastocytosis .
- Methods : The synthesis of these compounds involves the combination of different pharmacophores in a pyrrole ring system .
- Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Imidazole-based Compounds in Drug Discovery
- Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .
- Methods : The synthesis of these compounds involves the combination of different pharmacophores in an imidazole ring system .
- Results : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
properties
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-8-9-19(16(2)12-15)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCXGOVYAFXIOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643485 |
Source
|
Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone | |
CAS RN |
898790-16-4 |
Source
|
Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90643485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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